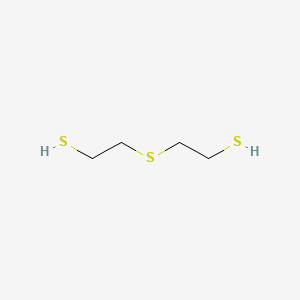

Bis(2-mercaptoethyl) sulfide

描述

Significance of Multifunctional Sulfur Ligands in Contemporary Chemistry

Multifunctional ligands, which possess multiple distinct donor sites, are cornerstones of modern coordination and supramolecular chemistry. researchgate.net The properties of a metal coordination complex are profoundly influenced by its ligands. researchgate.net Sulfur-containing ligands, particularly those with multiple donor atoms, have garnered significant attention for their versatile coordination behavior and the unique properties they impart to metal complexes. rsc.orgjournalijdr.com The replacement of traditional nitrogen or oxygen donors with softer sulfur atoms provides new insights into coordination chemistry. researchgate.net

These ligands are crucial in diverse fields. In catalysis, hybrid and hemilabile sulfur-containing ligands are instrumental. researchgate.net In materials science, copper(I) complexes with nitrogen-sulfur donor ligands are building blocks for new multifunctional materials with fascinating structures and properties, including notable electrical and luminescence characteristics. rsc.org The metal-sulfur motif is also ubiquitous in nature, playing a central role in biological processes such as electron transfer, detoxification, and the activation of small molecules. acs.org This has inspired the development of bio-inspired and biomimetic complexes with metal-thiolate bonds to understand and replicate enzymatic functions. acs.org

Historical Context of Dithiolate Ligands in Coordination and Organometallic Chemistry

The study of dithiolate ligands dates back several decades, with early interest focused on species like quinoxaline-2,3-dithiolates and 3,4-toluenedithiolates, which formed colored precipitates with metals and were valuable in analytical chemistry. wikipedia.org The field saw a significant expansion in the 1960s, a period that popularized dithiolene metal complexes through the work of researchers like Gerhard N. Schrauzer and Volker P. Mayweg. wikipedia.org They synthesized nickel bis(stilbene-1,2-dithiolate) from nickel sulfide (B99878) and diphenylacetylene, sparking extensive investigation into the structural, spectroscopic, and electrochemical properties of related complexes. wikipedia.org

A key development was the introduction of the term "dithiolene" by McCleverty to provide a general name for the ligand that does not specify a particular oxidation state. wikipedia.org This acknowledged the "non-innocent" character of these ligands, which can exist in multiple oxidation states (dianionic "ene-1,2-dithiolate", neutral "1,2-dithioketone", or a monoanionic radical), making the assignment of the metal's oxidation state complex. wikipedia.orgnih.gov This redox activity has made dithiolene complexes a subject of intense study for their unusual electronic structures and optical properties. wikipedia.org Dithiolene moieties are also found at the active sites of most molybdenum- and tungsten-containing proteins. wikipedia.org

Overview of Bis(2-mercaptoethyl) Sulfide as a Core Research Subject

This compound, also known by synonyms such as 2,2'-Thiodiethanethiol and 3-Thia-1,5-pentanedithiol, is a sulfur-containing organic compound with the chemical formula C₄H₁₀S₃. lookchem.comcymitquimica.comnih.gov It is characterized by a flexible three-carbon backbone with a central thioether linkage and two terminal thiol (-SH) groups. lookchem.com This structure makes it a classic example of a tridentate, or 'S₃', donor ligand, capable of binding to a metal center through its three sulfur atoms.

In academic research, this compound serves primarily as a versatile building block and ligand. It is used as an intermediate in the synthesis of other organosulfur compounds. google.com More significantly, its ability to form stable complexes with various metals has made it a subject of study in coordination chemistry. lookchem.com The structural flexibility of the ligand allows it to adopt different coordination geometries, a feature that is critical in the design of novel metal complexes with specific properties. Research applications include its use as a reagent in the synthesis of luminescent gold(I) complexes and in the analytical determination of metals like nickel. lookchem.comchemicalbook.com

Properties and Synthesis of this compound

The compound is a clear, colorless liquid with a distinct, strong odor. lookchem.com Its physical and chemical properties are well-documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 3570-55-6 | lookchem.comnih.govchemicalbook.com |

| Molecular Formula | C₄H₁₀S₃ | lookchem.comcymitquimica.com |

| Molecular Weight | 154.32 g/mol | lookchem.com |

| Appearance | Clear colorless liquid | lookchem.comcymitquimica.com |

| Density | 1.183 g/mL at 25 °C | lookchem.comchemicalbook.comalfa-chemistry.com |

| Boiling Point | 135-136 °C at 10 mm Hg | lookchem.comchemicalbook.comchemsrc.com |

| Melting Point | -11 °C to -31 °C | lookchem.comalfa-chemistry.comchemsrc.com |

| Refractive Index | n20/D 1.5961 | lookchem.comchemicalbook.com |

| Flash Point | 195 °F (90.6 °C) | lookchem.comalfa-chemistry.com |

| Water Solubility | 620 mg/L at 20 °C | lookchem.com |

A patented synthesis method for this compound involves a two-step process using thiodiglycol (B106055) and thiourea (B124793) as raw materials. google.com The first step is a substitution salification reaction where thiodiglycol is added to a mixture of thiourea and hydrochloric acid, followed by heating to produce an isothiuronium (B1672626) salt intermediate. google.com The second step is an alkaline hydrolysis of this intermediate to yield the final product, this compound. google.com This method is reported to achieve high purity (>99%) and a total yield of over 98%, making it suitable for industrial production due to its mild conditions and operational safety. google.com

Research Findings and Applications

The primary research interest in this compound lies in its function as a tridentate S₃ ligand in coordination chemistry. The three sulfur donor atoms allow it to form stable chelate rings with metal ions.

Coordination Chemistry

The structural flexibility of this compound is a key aspect of its coordination chemistry. X-ray crystallographic studies have revealed that its metal complexes can exhibit both exodentate (binding away from the ligand backbone) and endodentate (binding within the ligand cavity) coordination geometries.

Palladium Complexes: Research has been conducted on the oxygenation of palladium(II) complexes containing ligands derived from this compound, such as [1,5-Bis(2-mercaptoethyl)-1,5-diazacyclooctanato]palladium(II), leading to the formation of metallosulfoxides and metallosulfones. acs.org

Rhenium Complexes: The compound has been used in the synthesis of rhenium complexes. For example, tridentate aminodithiol ligands of the type (HSCH₂CH₂)₂NR, which are structurally related to this compound, react with rhenium precursors to form complexes with the {ReO}³⁺ core, which have potential applications in nuclear medicine. nih.gov

Gold Complexes: It is used as a reagent in the synthesis of novel luminescent polynuclear gold(I) phosphine (B1218219) complexes. lookchem.comchemicalbook.com The sulfur atoms provide strong donor sites for the soft gold(I) ions.

Nickel Complexes: The ligand is utilized for the extraction and photometric determination of nickel. lookchem.comchemicalbook.com It forms colored complexes with metal ions, a property useful for both qualitative and quantitative analysis. lookchem.com

The study of such complexes contributes to the fundamental understanding of metal-ligand interactions and the design of new materials with specific catalytic, optical, or electronic properties.

Structure

3D Structure

属性

IUPAC Name |

2-(2-sulfanylethylsulfanyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJBMDCFYZKAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044660 | |

| Record name | 2,2'-Sulfanediyldiethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3570-55-6, 9027-67-2 | |

| Record name | 2-Mercaptoethyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3570-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-mercaptoethyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Thiodiethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Sulfanediyldiethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiodiethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nucleotidyltransferase, terminal deoxyribo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-MERCAPTOETHYL) SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEU4AZC07S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Pathways for Bis 2 Mercaptoethyl Sulfide

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for the synthesis of bis(2-mercaptoethyl) sulfide (B99878) have been developed and refined over time, providing reliable routes to this dithiol. These methods often involve multi-step reactions starting from readily available precursors.

A prominent and economically viable method for producing bis(2-mercaptoethyl) sulfide utilizes thiodiglycol (B106055) and thiourea (B124793) as the primary raw materials. google.com This synthesis proceeds through a two-step process involving substitute salifying followed by alkaline hydrolysis. google.com

The initial step, substitute salifying, involves the reaction of thiodiglycol with thiourea in the presence of technical grade hydrochloric acid. This reaction is typically initiated at a temperature of 30–35 °C, after which the temperature is gradually increased to a range of 60–110 °C. The mixture is stirred and maintained at this temperature for 4 to 10 hours. This process results in the formation of an isothiouronium salt intermediate. google.com

In the second step, the isothiouronium salt solution undergoes alkaline hydrolysis. A buffered solution, such as a secondary ammonium (B1175870) phosphate (B84403)/ammonium phosphate buffer, is added to adjust the pH to approximately 10. The temperature is then raised to 60–65 °C for about 4 hours to facilitate the hydrolysis of the isothiouronium salt, yielding the final product, this compound. google.com This method has been reported to achieve a product purity of over 99% and a total yield for the two steps exceeding 98%, a significant improvement from the approximately 80% yield of earlier technologies. google.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Substitute Salifying | Thiodiglycol, Thiourea | Hydrochloric acid, 60–110 °C, 4–10 hours | Isothiouronium salt |

| 2. Alkaline Hydrolysis | Isothiouronium salt | Buffered solution (pH ≈ 10), 60–65 °C, 4 hours | This compound |

An alternative synthetic route involves the use of bis(β-chloroethyl) sulfide, also known as mustard gas, as a starting material. This method employs a process referred to as sulfuration hydrazinolysis to obtain the target compound. While the detailed mechanism of "sulfuration hydrazinolysis" is not extensively elaborated in readily available literature, it is understood to involve the conversion of the chloroethyl groups to mercaptoethyl groups.

The analogous compound, bis(β-chloroethyl) ether, can also be considered a potential precursor for the synthesis of this compound. The carbon-chlorine bond in bis(β-chloroethyl) ether is susceptible to nucleophilic substitution by a sulfur-containing nucleophile, such as sodium hydrosulfide. This reaction would replace the chlorine atoms with thiol groups, leading to the formation of this compound. The ether linkage within the molecule is generally stable under these conditions.

A potential, though less documented, synthetic strategy for this compound involves the use of ethylene (B1197577) sulfide as a key reagent. Ethylene sulfide, a cyclic thioether, can undergo ring-opening reactions with nucleophiles. One plausible pathway could involve the reaction of ethylene sulfide with an amine to generate an intermediate aminothiol. This intermediate could then react with a second molecule of ethylene sulfide. Subsequent chemical transformations would be required to convert the amino group to a thiol and to introduce the central sulfide moiety, although the specifics of such a multi-step synthesis are not well-established in the literature for this particular target molecule.

The synthesis of this compound falls within the broader category of polythiol preparation. Many of the fundamental reactions used to synthesize polythiols can be applied to the creation of its derivatives. A common and versatile method for preparing thiols is the reaction of an alkyl halide with thiourea, followed by the alkaline hydrolysis of the resulting isothiouronium salt. researchgate.net This is the same fundamental chemistry described in section 2.1.1. This approach is widely applicable for converting various organic halides into their corresponding thiols and is noted for its high yield and the production of fewer by-products. nih.gov

Another general method for thiol synthesis is the reaction of organic halides with metallic hydrosulfides. nih.gov These established methods in polythiol chemistry provide a toolbox for the synthesis of a wide range of polythiol compounds, including derivatives of this compound.

| General Method | Starting Material | Key Reagents | Product |

| Isothiouronium Salt Hydrolysis | Organic Polyhalide | 1. Thiourea2. Alkaline solution | Polythiol |

| Nucleophilic Substitution | Organic Polyhalide | Metal Hydrosulfide | Polythiol |

Advanced Synthetic Approaches and Process Optimization

Ongoing research in the field of organosulfur chemistry is focused on developing more efficient, selective, and environmentally benign synthetic methods. This includes the exploration of catalytic systems and stereoselective pathways.

While specific catalytic and stereoselective synthetic pathways for this compound are not extensively reported, the broader field of thiol and dithiol synthesis offers insights into potential advanced approaches. Research into the catalytic synthesis of thioethers, for instance, has explored the use of various metal catalysts to facilitate the formation of carbon-sulfur bonds. nih.gov These methods often aim to improve reaction efficiency and expand the scope of compatible starting materials.

In the realm of stereoselective synthesis, significant progress has been made in the preparation of chiral organosulfur compounds. nih.govacs.org These methods often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the final product. While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for the preparation of more complex, chiral polythiols. The development of catalytic asymmetric methods for the synthesis of thiols represents an active area of research, with the potential for future application in the synthesis of specialized dithiol compounds. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. The synthesis method starting from thiodiglycol and thiourea presents some alignment with these principles, particularly in comparison to older methods. google.com

Atom economy is another crucial metric in green chemistry, focusing on maximizing the incorporation of atoms from the reactants into the final product. While a detailed atom economy calculation for this specific synthesis is not provided in the available literature, the high yield suggests a favorable atom economy. google.com Processes with high atom economy are inherently more sustainable as they make more efficient use of starting materials. primescholars.comrsc.org

The principle of using less hazardous chemical syntheses is also relevant. The described method avoids the use of highly toxic reagents such as 2,2'-mustard gas, which is a significant advantage from a safety and environmental perspective. google.com The reported production conditions are described as not being severe, with smooth and safe operation. google.com

Furthermore, the principle of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. The initial stage of the synthesis begins at a relatively low temperature (30-35 °C), although it does require subsequent heating. google.com Optimizing the process to reduce energy consumption would further enhance its green credentials.

The use of renewable feedstocks is a key aspect of sustainable chemistry. While the immediate precursors, thiodiglycol and thiourea, are typically derived from petrochemical sources, there is ongoing research into producing such building blocks from renewable biomass. kit.edu Future advancements in biorefinery technologies could provide a pathway to a more sustainable production of this compound.

Finally, the development of catalysis is a cornerstone of green chemistry. The synthesis of this compound from thiodiglycol utilizes a catalyst, which can lead to higher reaction rates, lower energy requirements, and increased selectivity, all of which contribute to a more environmentally benign process. google.com

Chemical Reactivity and Mechanistic Investigations of Bis 2 Mercaptoethyl Sulfide

Oxidation Chemistry of Thiolate and Thioether Moieties

The sulfur atoms in bis(2-mercaptoethyl) sulfide (B99878) are susceptible to oxidation by various reagents, leading to a range of oxidized products. The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Oxygenation Mechanisms to Form Metallosulfones and Metallosulfoxides with Singlet Oxygen

The reaction of organic sulfides with singlet oxygen (¹O₂) is a well-studied process that can lead to the formation of both sulfoxides and sulfones. cuny.edunih.gov This reaction is of particular interest in the context of metal-thiolate complexes, where the metal center can influence the reactivity of the sulfur ligand. nih.gov Metal thiolate complexes can function as photosensitizers for singlet oxygen generation, act as quenchers of singlet oxygen, and undergo chemical reactions with singlet oxygen to form oxidized thiolate ligands. nih.gov

The photooxidation of organic sulfides is generally accepted to proceed via the lowest excited singlet state of molecular oxygen. cuny.edu The primary product is the sulfoxide (B87167), with the amount of sulfone formed depending on the substrate and reaction conditions. cuny.edu In the case of metal complexes of bis(2-mercaptoethyl) sulfide, the reaction with singlet oxygen can lead to the formation of metallosulfoxides and metallosulfones. osti.gov For instance, the dithiolate complex [1,5-Bis(2-mercaptoethyl)-1,5-diazacyclooctanato]palladium(II) reacts with photochemically generated O₂ in aprotic solvents to yield the monosulfone and subsequently the bis(sulfone) complex. osti.gov

The mechanism of this oxygenation is complex and is believed to involve at least two intermediates in aprotic solvents. cuny.edu The initial interaction between the sulfide and singlet oxygen forms a weakly bound peroxysulfoxide intermediate. cuny.edu This intermediate can then rearrange to a more stable S-hydroperoxysulfonium ylide, which can subsequently react with another sulfide molecule to produce the sulfoxide or rearrange to form a sulfone. cuny.edu The presence of a metal center can influence the stability and reactivity of these intermediates, thereby affecting the product distribution. nih.gov

| Reactant | Oxidant | Key Products | Reference |

| [1,5-Bis(2-mercaptoethyl)-1,5-diazacyclooctanato]palladium(II) | Singlet Oxygen (O₂) | Monosulfone, Bis(sulfone) | osti.gov |

| Organic Sulfides | Singlet Oxygen (¹O₂) | Sulfoxides, Sulfones | cuny.edunih.gov |

Role of Hydrogen Peroxide in Sulfur Oxygenation Pathways

Hydrogen peroxide (H₂O₂) is a common and effective oxidant for sulfur compounds, capable of oxidizing sulfides to both sulfoxides and sulfones. mdpi.comnih.gov The reaction of this compound with hydrogen peroxide is a complex process that can yield a variety of oxidized products, depending on the reaction conditions. researchgate.net

The oxidation of sulfides by hydrogen peroxide is a successive process, first forming the sulfoxide and then the sulfone. mdpi.com The reaction proceeds via a nucleophilic attack of the sulfur atom on the hydrogen peroxide molecule. mdpi.com In the context of metal complexes, the successive oxygenation of the sulfur sites in a palladium(II) complex of a dithiolate ligand using H₂O₂ has been shown to produce a series of palladium(II) complexes containing sulfenate (metallosulfoxide) and sulfinate (metallosulfone) S-donor ligands. osti.gov

Interestingly, a unique site selectivity was observed in this system, where the addition of a second oxygen atom from H₂O₂ to the thiolate sulfur of the monosulfoxide complex exclusively produced the bis(sulfoxide) complex, preventing the formation of the monosulfone complex via this route. osti.gov This highlights the intricate control that the metal center and existing ligands can exert on the regioselectivity of oxidation. The reaction of hydrogen sulfide with H₂O₂ is known to be complex, producing intermediates such as sulfite (B76179) and thiosulfate, ultimately leading to sulfate (B86663). researchgate.net

| Reactant | Oxidant | Key Products | Reference |

| [1,5-Bis(2-mercaptoethyl)-1,5-diazacyclooctanato]palladium(II) | Hydrogen Peroxide (H₂O₂) | Monosulfoxide, Bis(sulfoxide), Sulfone/sulfoxide, Bis(sulfone) | osti.gov |

| Sulfides | Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones | mdpi.comnih.gov |

| Hydrogen Sulfide | Hydrogen Peroxide (H₂O₂) | Sulfite, Thiosulfate, Sulfate | researchgate.net |

Intramolecular and Intermolecular Disproportionation Studies of Sulfur Oxygenates

Disproportionation reactions of sulfur compounds involve the simultaneous oxidation and reduction of sulfur atoms within the same or different molecules. This process is a significant part of the global sulfur cycle and is carried out by various microorganisms. tudelft.nl In these reactions, partially oxidized sulfur compounds are converted to more oxidized species (sulfate) and more reduced species (sulfide). tudelft.nl

While the search results primarily focus on the microbial disproportionation of inorganic sulfur compounds like elemental sulfur, thiosulfate, and sulfite, the principles can be relevant to the chemical behavior of sulfur oxygenates derived from this compound. The oxygen atoms in the sulfate produced from microbial sulfur disproportionation are derived from water. tudelft.nl

In a chemical context, the disproportionation of sulfur oxygenates of this compound could potentially occur under certain conditions, leading to a redistribution of oxygen atoms among the sulfur sites. For example, a sulfoxide could disproportionate to a thioether and a sulfone. Such reactions would likely be influenced by factors such as pH, temperature, and the presence of catalysts.

Reactivity with Electrophiles: Alkylation and Acylation of Sulfur Sites

The thiol groups of this compound are nucleophilic and readily react with a variety of electrophiles. Alkylation and acylation are two important classes of reactions that modify the sulfur sites of this molecule.

Alkylation involves the reaction of the thiol with an alkylating agent, such as an alkyl halide, to form a thioether. This reaction is a fundamental process in organic chemistry and is used to introduce alkyl groups onto sulfur atoms. The choice of alkylating agent is critical, as some can lead to unexpected side reactions. For instance, commonly used alkylating agents like N-ethylmaleimide and iodoacetamide (B48618) have been found to be unsuitable for preserving persulfides, as the resulting adducts can undergo further reactions. nih.gov In contrast, agents like monobromobimane (B13751) and N-t-butyl-iodoacetamide form more stable adducts. nih.gov

Acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or an anhydride, to form a thioester. Thioesters are important intermediates in organic synthesis, including in the construction of peptides via native chemical ligation. ysu.am Peptides with a C-terminal N,N-bis(2-mercaptoethyl)-amide (BMEA) can undergo an intramolecular N-to-S acyl transfer to generate a thioester, which can then be used in ligation reactions. ysu.am

| Reaction Type | Electrophile | Product |

| Alkylation | Alkyl Halide | Thioether |

| Acylation | Acyl Chloride/Anhydride | Thioester |

Addition and Substitution Reactions

The nucleophilic thiol groups of this compound can also participate in addition and substitution reactions.

Nucleophilic Substitution Reactions Involving Thiol Groups

The thiol (-SH) groups of this compound are highly nucleophilic, readily participating in nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com The sulfur atoms in thiols are more nucleophilic than the oxygen atoms in corresponding alcohols due to the greater polarizability and lower electronegativity of sulfur. masterorganicchemistry.com Consequently, the thiolate anions, formed upon deprotonation of the thiol groups, are excellent nucleophiles in SN2 reactions with a variety of electrophiles, most notably alkyl halides. libretexts.orglibretexts.orglibretexts.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-sulfur bond, resulting in a thioether. masterorganicchemistry.comlibretexts.org These reactions are typically carried out in the presence of a base to facilitate the deprotonation of the thiol to the more reactive thiolate. masterorganicchemistry.com

A significant application of the nucleophilic reactivity of the thiol groups in a related compound, [1,5-bis(mercaptoethyl)-1,5-diazacyclooctanato]nickel(II), is in template synthesis. The cis-orientation of the thiolate sulfurs in this complex allows for high-yield template syntheses of macrocyclic ligands. For instance, reaction with 1,3-dibromopropane (B121459) results in the formation of a four-coordinate N₂S₂Ni complex, (4,8-dithia-1,11-diazabicyclo[9.3.3]heptadecane)nickel(II) bromide. osti.gov This reaction underscores the potent nucleophilicity of the coordinated thiolates.

Table 1: Representative Nucleophilic Substitution Reactions of this compound Derivatives

| Reactant (Nucleophile) | Electrophile | Product | Reaction Type |

| [1,5-bis(mercaptoethyl)-1,5-diazacyclooctanato]nickel(II) | 1,2-dibromoethane | (3,3,8,8-Tetramethyl-4,7-dithia-1,10-diazabicyclo[8.3.3]hexadecane)nickel(II) Dibromide | SN2 Alkylation |

| [1,5-bis(mercaptoethyl)-1,5-diazacyclooctanato]nickel(II) | 1,3-dibromopropane | (4,8-dithia-1,11-diazabicyclo[9.3.3]heptadecane)nickel(II) bromide | SN2 Alkylation |

| [1,5-bis(mercaptoethyl)-1,5-diazacyclooctanato]nickel(II) | 1,4-dibromobutane | Macrocyclic nickel(II) complex | SN2 Alkylation |

This table is generated based on synthetic procedures for related macrocyclic nickel complexes. acs.orgfigshare.comepa.gov

Redox Properties and Electron Transfer Pathways

Electrochemical Investigations of Sulfur-Based Oxidation

The sulfur atoms in this compound can undergo oxidation, and electrochemical methods such as cyclic voltammetry are instrumental in investigating these redox processes. Thiols can be electrochemically oxidized to disulfides, and further oxidation can lead to sulfinic and sulfonic acids. dtic.mil The initial oxidation of a thiol typically involves the formation of a thiyl radical, which can then dimerize to form a disulfide.

For this compound, two primary oxidation processes are anticipated, corresponding to the two thiol groups. The presence of the central sulfide linkage may also influence the redox behavior. The electrochemical oxidation of the thioether sulfur to a sulfoxide and subsequently to a sulfone is also a possible pathway, though typically occurring at higher potentials than thiol oxidation.

Table 2: Expected Electrochemical Oxidation Processes for this compound

| Process | Reactant | Product | Expected Potential Range |

| Thiol Oxidation (1st SH) | R-SH | R-S• + H⁺ + e⁻ | Anodic |

| Thiol Oxidation (2nd SH) | R'-SH | R'-S• + H⁺ + e⁻ | Anodic |

| Disulfide Formation | 2 R-S• | R-S-S-R | - |

| Sulfide Oxidation | R₂S | R₂SO + 2H⁺ + 2e⁻ | Higher Anodic |

This table is based on the general electrochemical behavior of thiols and sulfides.

Influence of Sulfur Site Modification on Redox Potentials in Metal Complexes

Modification of the sulfur sites in ligands derived from this compound has a profound impact on the redox potentials of their metal complexes, particularly with nickel. The conversion of a thiolate (RS⁻) to a thioether (RSR) by alkylation, or oxidation to a sulfinate (RSO₂⁻), systematically alters the electron-donating properties of the ligand, which in turn tunes the accessibility of different oxidation states of the central metal ion.

In a series of nickel(II) complexes with ligands based on N,N'-bis(2-mercaptoethyl)-1,5-diazacyclooctane, the effect of modifying the sulfur donors has been systematically studied. acs.orgacs.orgbohrium.com The parent dithiolate complex has a certain redox potential for the Ni(II)/Ni(I) couple. When one of the thiolate groups is methylated to form a mixed thiolate/thioether ligand, the Ni(II)/Ni(I) potential shifts to a more positive value, making the Ni(I) state more accessible. acs.org This stabilization of the lower oxidation state is even more pronounced upon methylation of both thiolate groups to form a dithioether ligand. acs.orgfigshare.comepa.gov

Specifically, each methylation of a nickel-bound thiolate results in a stabilization of the Ni(I) state by approximately 700 mV in acetonitrile. acs.org Conversely, oxidation of a thiolate to a sulfinate stabilizes the Ni(II)/Ni(I) couple by about 300 mV. acs.org These additive effects allow for a predictable tuning of the redox potentials over a wide range. The charge neutralization of the thiolate sulfurs by metalation with another metal ion can also stabilize the Ni(I) state, in some cases as effectively as methylation. acs.orgbohrium.com

Table 3: Redox Potentials of Nickel(II) Complexes with Modified Sulfur Ligands

| Complex | Sulfur Donor Type | E₁/₂ (Ni(II)/Ni(I)) (mV vs NHE in CH₃CN) | E₁/₂ (Ni(III)/Ni(II)) (mV vs NHE in CH₃CN) |

| [(bme-daco)Ni] | Dithiolate | -1182 | Not reversible |

| [(mse-daco)Ni] | Thiolate/Sulfenate | - | - |

| [(bse-daco)Ni] | Disulfenate | -572 | 1438 |

| [(metb-daco)Ni]⁺ | Thiolate/Thioether | -482 | Not reversible |

| [(setb-daco)Ni]⁺ | Sulfenate/Thioether | - | - |

| [(btb-daco)Ni]²⁺ | Dithioether | 218 | 1638 |

Data extracted from research on derivatives of [N,N'-bis(2-mercaptoethyl)-1,5-diazacyclooctanato]nickel(II). acs.org

Coordination Chemistry and Metallosupramolecular Architectures of Bis 2 Mercaptoethyl Sulfide Ligands

Ligand Design and Coordination Modes

The structural framework of bis(2-mercaptoethyl) sulfide (B99878), featuring two terminal thiol groups separated by a flexible thioether backbone, allows for diverse coordination behaviors. It can act as a simple dithiolate ligand or serve as a foundational unit for constructing more complex polydentate ligand systems.

In its deprotonated form, bis(2-mercaptoethyl) sulfide functions as a classic S,S-donor dithiolate ligand. The two thiolate sulfurs can chelate to a single metal center, forming a stable five-membered ring. This coordination mode is fundamental to its chemistry, providing a robust platform for further reactivity. The thioether sulfur in the backbone is typically non-coordinating in these simple complexes but plays a crucial role in the ligand's flexibility and the conformational properties of the resulting metallacycles. The delocalized nature of metal-bis-1,2-dithiolene complexes, which share the S,S-donor motif, can lead to important properties like reversible redox processes and low-energy electronic absorptions. itn.pt

A significant area of research involves the derivatization of this compound to create more complex, polydentate ligands. By incorporating additional donor atoms such as nitrogen or oxygen, ligands with N2S2, S3, or N,S,O donor sets can be synthesized. A common strategy involves the reaction of the thiol groups with amines and formaldehyde (B43269) to form macrocyclic or open-chain ligands.

For instance, the template synthesis using the cis-dithiolate nickel(II) complex, [1,5-bis(mercaptoethyl)-1,5-diazacyclooctanato]nickel(II), allows for the creation of various macrocyclic N2S2 aminothioethers. acs.orgcapes.gov.brepa.gov These reactions effectively cap the two sulfur atoms with linkers of varying lengths, systematically altering the N2S2 cavity size. acs.orgcapes.gov.brepa.gov Furthermore, derivatization at the sulfur atoms with alcohol-containing alkyl functionalities leads to the formation of polydentate N2S2O and N2S2O2 ligands. nih.gov The reaction of (N,N'-bis(2-mercaptoethyl)-1,5-diazacyclooctane)nickel(II) with 2-iodoethanol, for example, can yield a potentially hexadentate N2S2O2 ligand. nih.gov Similarly, reaction with bis(2-iodoethyl) ether can produce a pentadentate N2S2O donor macrocyclic ligand. osti.gov These modifications expand the coordination capabilities of the original this compound framework, allowing for the stabilization of different metal oxidation states and coordination geometries.

For example, in the pseudo-square-planar complex (4,8-dithia-1,11-diazabicyclo-[9.3.3]heptadecane)nickel(II), the metalladiazacyclohexane rings adopt chair/boat configurations. osti.gov In contrast, in the pseudooctahedral complex (7-oxa-4,10-dithia-1,13-diazabicyclo[11.3.3]nonadecane)iodonickel(II), the folding of the larger macrocyclic ring to facilitate Ni-O bonding (an endodentate conformation) forces the fused rings into an uncommon chair/chair configuration. osti.gov This conformational change is also influenced by the presence of an iodide ligand trans to the oxygen donor. osti.gov The flexibility of the thioether backbone is essential for allowing these different conformational possibilities.

Formation and Characterization of Metal Complexes

The designed ligands based on this compound form stable complexes with various transition metals, with nickel(II) and palladium(II) being extensively studied. The characterization of these complexes reveals a rich diversity of coordination geometries and electronic properties.

Nickel(II), with its d⁸ electron configuration, readily forms complexes with ligands derived from this compound, exhibiting a range of coordination geometries. The preference for a particular geometry is influenced by the ligand's steric bulk, the nature of the donor atoms, and the chelate ring size.

Many N2S2 ligands derived from this framework form diamagnetic, square planar Ni(II) complexes. acs.orgcapes.gov.brepa.govresearchgate.net For example, macrocyclic complexes formed by the template synthesis on a cis-dithiolate nickel(II) precursor are fully characterized as square planar complex ions. acs.orgcapes.gov.brepa.govfigshare.com In some cases, the N2S2 donor set coordinates to the nickel center in a square planar fashion, leaving other potential donor groups on the ligand framework "dangling" and uncoordinated. nih.gov

However, the introduction of additional donor atoms or changes in the ligand backbone can lead to higher coordination numbers. The reaction of (N,N'-bis(2-mercaptoethyl)-1,5-diazacyclooctane)nickel(II) with different alkylating agents has yielded both four-coordinate square planar and six-coordinate octahedral species. nih.govosti.gov For instance, derivatization with alcohol-containing groups can produce octahedral Ni(II) complexes with N2S2O donor sets. nih.gov A weak interaction with a bromide ion can also create a virtual square pyramidal, or five-coordinate, geometry in a nominally square planar complex. osti.gov The ability to form both square planar and five-coordinate or higher geometries highlights the coordinative flexibility afforded by these ligand systems. luc.edunih.gov

Palladium(II), being a soft Lewis acid, has a strong affinity for sulfur donors, making ligands based on this compound excellent candidates for its coordination. nih.gov The resulting complexes are typically square planar, analogous to their nickel(II) counterparts.

A particularly interesting aspect of the chemistry of these palladium(II) thiolato complexes is their reactivity towards oxygenation at the sulfur atoms. The coordinated thiolate sulfurs can be successively oxidized to form sulfenate, sulfinate (metallosulfoxide), and sulfonate (metallosulfone) ligands, without disrupting the Pd-S bond. osti.gov

For example, the dithiolate complex [1,5-bis(mercaptoethyl)-1,5 diazacyclooctanato]-palladium(II) reacts with hydrogen peroxide to produce a series of sulfur oxygenates. osti.gov This includes the monosulfoxide, bis(sulfoxide), sulfone/sulfoxide (B87167), and bis(sulfone) complexes. Interestingly, the reaction shows site selectivity, with the formation of the bis(sulfoxide) being favored over the monosulfone when using H₂O₂. osti.gov The monosulfone can, however, be accessed through photochemical reaction of the parent dithiolate with O₂. osti.gov These oxygenation reactions significantly modify the electronic properties of the complex, with each oxygen atom addition to the sulfur donor stabilizing the Pd(I) oxidation state. osti.gov

Cobalt(III) Complexes: Preparation and Stereochemical Considerations

The synthesis of cobalt(III) complexes with the tridentate S,S,S donor ligand this compound typically involves the reaction of a cobalt(II) salt with the ligand in a suitable solvent, followed by oxidation of the cobalt(II) center to cobalt(III). This oxidation can often be achieved simply by bubbling air through the reaction mixture. mdpi.com The resulting Co(III) ion, with its d6 electron configuration, forms kinetically inert octahedral complexes. mdpi.com

Due to the tridentate nature of the this compound ligand, coordination to an octahedral cobalt(III) center can result in the formation of geometric isomers. When two such ligands coordinate to a single metal center, two primary isomers are possible: the facial (fac) isomer and the meridional (mer) isomer. researchgate.netnih.gov

Facial (fac) isomer: The three sulfur donor atoms of one ligand occupy one face of the octahedron.

Meridional (mer) isomer: The three sulfur donor atoms of one ligand occupy a plane that passes through the central cobalt ion. nih.gov

The formation of one isomer over the other can be influenced by reaction conditions and the steric and electronic properties of other ligands present in the coordination sphere. irb.hr For complexes of the type [Co(L)2], where L is a tridentate ligand, the mer isomer is often thermodynamically favored. irb.hr Furthermore, the octahedral arrangement of two asymmetrical tridentate ligands around the cobalt center can create a chiral environment, leading to the formation of enantiomeric pairs, designated as lambda (Λ) and delta (Δ). frontiersin.orgnih.govnih.gov

| Isomer Type | Description | Chirality |

|---|---|---|

| fac (facial) | The three sulfur donor atoms from each ligand occupy the corners of an octahedral face. | Results in a pair of enantiomers (Λ-fac and Δ-fac). |

| mer (meridional) | The three sulfur donor atoms from each ligand occupy a plane bisecting the octahedron. | Results in a pair of enantiomers (Λ-mer and Δ-mer). nih.gov |

Multinuclear and Heterometallic Complexes (e.g., Cu, Fe, Mo, Re, Zn)

The thiolate and thioether sulfur atoms of this compound are excellent bridging ligands, facilitating the formation of multinuclear and heterometallic complexes. The soft nature of the sulfur donors allows for strong coordination to a variety of soft Lewis acidic metals. wikipedia.org

The terminal thiolate groups can bridge two or more metal centers, while the central thioether can also coordinate to a metal, leading to the assembly of complex clusters. This bridging capability is fundamental in the structure of many metalloenzymes and has been exploited in the synthesis of novel inorganic materials.

Examples of relevant metal systems include:

Copper (Cu): Thiolate ligands are known to form a rich variety of copper-sulfur clusters. The this compound ligand can stabilize Cu(I) centers, forming polynuclear aggregates where the sulfur atoms bridge the copper ions.

Iron (Fe) and Molybdenum (Mo): The combination of iron and molybdenum with sulfur-rich ligands is central to the active site of nitrogenase. Dithiolate ligands are known to bridge Fe and Mo centers in heterobimetallic complexes, which serve as structural and functional models for these enzymatic systems. nih.gov

Rhenium (Re): Rhenium(I) tricarbonyl complexes featuring sulfur-donor ligands have been synthesized and studied for their potential applications. rsc.org The ability of this compound to coordinate to Re could lead to stable complexes with interesting photophysical or catalytic properties.

Zinc (Zn): In biological systems, zinc is frequently coordinated by the sulfur atom of cysteine residues. nih.gov this compound can mimic this coordination environment, forming stable mononuclear or bridged polynuclear zinc complexes. niscpr.res.in

Silver (Ag) and Cobalt (Co): Thiolate-bridged heterometallic complexes have been synthesized, such as pentanuclear Ag(I)3Co(III)2 clusters, demonstrating the capacity of sulfur-rich environments to bring together different metal ions into a single molecular architecture. nih.gov

| Metal | Typical Role / Complex Type | Relevance of Sulfur Ligands |

|---|---|---|

| Copper (Cu) | Copper-sulfur clusters | Stabilizes Cu(I) oxidation state and forms bridged structures. |

| Iron (Fe) | Iron-sulfur clusters, Heterometallic clusters (e.g., Fe/Mo) | Essential for biological electron transfer and catalysis. nih.gov |

| Molybdenum (Mo) | Heterometallic clusters (e.g., Fe/Mo), Oxotransferase enzymes | Key component of the nitrogenase cofactor. nih.gov |

| Rhenium (Re) | Organometallic complexes | Sulfur ligands can tune electronic and photophysical properties. rsc.orgnih.gov |

| Zinc (Zn) | Structural roles in proteins, Catalysis | Mimics cysteine coordination in biological systems. nih.gov |

Sulfur Dioxide Adduct Formation with Metal Centers

The coordinated thiolate groups in metal complexes of this compound are nucleophilic and can react with electrophiles like sulfur dioxide (SO₂). This reaction typically involves the attack of a lone pair of electrons from the sulfur atom of the thiolate onto the sulfur atom of the SO₂ molecule. This forms a sulfur-sulfur bond and results in an S-sulfinate ligand bound to the metal center. acs.org

The interaction of SO₂ with transition metal complexes is of significant interest and can occur through various bonding modes. wikipedia.org While direct coordination of SO₂ to the metal center is common, its reaction with a coordinated ligand offers an alternative pathway for SO₂ activation. wikipedia.orguu.nl In the context of a this compound complex, the reaction with SO₂ leads to the formation of a metal-bound adduct at the ligand sulfur site. acs.org This process is often reversible and can be detected by spectroscopic changes. acs.org

The primary bonding modes for SO₂ coordinated directly to a metal center are:

η¹-Planar: The metal and the three atoms of SO₂ lie in the same plane.

η¹-Pyramidal: The metal is bonded to the sulfur atom, and the M-S vector is perpendicular to the O-S-O plane.

η²-Coordination: Both the sulfur and one oxygen atom are bonded to the metal center.

O-bonded: The metal is coordinated to one of the oxygen atoms of SO₂. wikipedia.org

The reaction with the thiolate ligand itself, however, represents an "insertion" of SO₂ into the metal-sulfur bond, although it is mechanistically a ligand-centered addition. acs.org

| Interaction Mode | Description |

|---|---|

| Ligand Adduct Formation | Nucleophilic attack from the thiolate sulfur of the ligand onto the SO₂ sulfur atom, forming an S-sulfinate. acs.orgacs.org |

| η¹-Pyramidal (M-S) | Direct, dative bond from the SO₂ sulfur atom to the metal center. wikipedia.org |

| η²-Coordination (M-S,O) | Bidentate coordination involving the sulfur and one oxygen atom of SO₂. wikipedia.org |

Metal-Ligand Reactivity within Coordination Spheres

Carbon Monoxide Insertion Reactions

One of the fundamental reactions in organometallic chemistry is the insertion of carbon monoxide (CO) into a metal-carbon bond, which is more accurately described as a migratory insertion. ilpi.com In a complex where this compound acts as a supporting ligand, a metal-alkyl or metal-aryl species can undergo this reaction to form a metal-acyl complex.

The mechanism involves the intramolecular migration of the alkyl or aryl group to the carbon atom of a cis-coordinated CO ligand. ilpi.comlibretexts.org This process creates a vacant coordination site on the metal, which can then be occupied by another ligand from the solution (e.g., another CO molecule or a solvent molecule). umb.edu The reaction results in the formation of a new carbon-carbon bond, a key step in many catalytic carbonylation processes.

The key features of this reaction are:

The two reacting ligands (the alkyl/aryl group and CO) must be cis to each other. libretexts.org

The reaction proceeds with retention of stereochemistry at the migrating carbon. libretexts.org

The formal oxidation state of the metal does not change. umb.edu

The rate of reaction can be influenced by Lewis acids, the electronic properties of the metal center, and the solvent. libretexts.orgpnas.orgnih.gov

The this compound ligand would occupy three coordination sites, providing a stable platform that influences the electronic properties of the metal center and the stereochemical course of the insertion reaction.

| Step | Description | Result |

|---|---|---|

| 1. Initial State | An alkyl (or aryl) group and a CO ligand are cis-coordinated to the metal center, which is also supported by the this compound ligand. | 18-electron complex (typically). |

| 2. Migratory Insertion | The alkyl group migrates to the carbonyl carbon. | Formation of an acyl group and a vacant coordination site. The complex becomes coordinatively unsaturated (e.g., 16-electron). libretexts.org |

| 3. Ligand Trapping | An external ligand (L) binds to the vacant site on the metal. | A stable, 18-electron acyl complex is formed. umb.edu |

Advanced Applications in Materials Science and Catalysis Research

Polymer Chemistry and Optical Materials Development

The presence of highly polarizable sulfur atoms within the Bis(2-mercaptoethyl) sulfide (B99878) molecule has drawn significant interest in the field of materials science, particularly for the creation of polymers with tailored optical and mechanical properties.

Bis(2-mercaptoethyl) sulfide serves as a functional monomer in the synthesis of various sulfur-containing polymers. Its two thiol (-SH) groups can readily participate in addition reactions to form polymer chains.

Polythiourethanes (PTUs): These polymers are typically synthesized through the polyaddition reaction of a dithiol component with a diisocyanate component. mdpi.com The thiol groups of this compound can react with the isocyanate groups (-NCO) to form thiourethane linkages, resulting in a linear or cross-linked polymer. nih.govgoogle.com This reaction, often referred to as thiol-isocyanate click chemistry, is highly efficient and can be catalyzed by organotin compounds or tertiary amines. nih.govresearchgate.net The incorporation of the thioether group from the this compound backbone contributes to the final properties of the PTU, such as increased refractive index. researchgate.net

Polyimidosulfides: This class of polymers can be prepared via the Michael addition reaction of a dithiol with a bismaleimide. The nucleophilic thiol groups of this compound can add across the activated double bonds of the maleimide (B117702) rings, creating a polyimidosulfide chain. This method allows for the synthesis of high-performance polymers that combine the thermal stability of polyimides with the unique properties imparted by the sulfide linkages.

The bifunctional nature of this compound dictates its role in polymerization processes.

Monomer: As a dithiol, it is classified as a monomer used in the synthesis of polymers for materials science. tcichemicals.com When reacting with other bifunctional monomers (like diisocyanates or bismaleimides), it acts as a chain builder, extending the polymer backbone and incorporating its characteristic C-S-C linkage into the repeating unit.

Cross-linking Agent: Cross-linking is a process that connects polymer chains to form a three-dimensional network, enhancing mechanical strength, thermal stability, and chemical resistance. nagase.com this compound can function as a cross-linking agent by bridging two separate polymer chains. For instance, in epoxy resin systems, the thiol groups can react with the epoxy rings of two different chains, effectively creating a durable bridge between them. This capability is fundamental to the formulation of thermosetting plastics and other high-strength materials.

A primary application of sulfur-containing monomers like this compound is the development of functional polymers with a high refractive index (nD) for optical applications. The inclusion of sulfur atoms, which have high molar refraction, is a well-established strategy for increasing the refractive index of a polymer. nih.gov

Research has shown that 2-mercaptoethyl sulfide (a synonym for this compound) can be used to prepare copoly[S-alkylcarbamate]s. Its incorporation is specifically intended for the modification of optical properties, namely the refractive index (nD) and the Abbe number (νD), which is a measure of chromatic dispersion. Polymers with a high refractive index and a high Abbe number are particularly sought after for applications such as advanced lenses and optical coatings.

| Property | Description | Influence of this compound |

|---|---|---|

| Refractive Index (nD) | A measure of how much the path of light is bent, or refracted, when entering a material. | Increases the value due to the high molar refraction of its sulfur atoms. |

| Abbe Number (νD) | A measure of the material's chromatic dispersion (the variation of refractive index with wavelength). A higher Abbe number indicates lower dispersion. | Can be modified to achieve a desirable balance with the refractive index for optical clarity. |

Catalysis and Reagent Roles in Organic Synthesis

Beyond polymer science, this compound and its structural backbone are utilized in the synthesis of complex, biologically active molecules and specialty materials.

The "bis(ethyl) sulfide" structural core is a key component in the synthesis of complex heterocyclic molecules. A prominent example is its role as a precursor to Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) . nih.govrndsystems.com BPTES is a potent and selective allosteric inhibitor of the enzyme kidney-type glutaminase (B10826351) (GLS1), which has shown significant antitumor activity. mdpi.comnih.gov

The synthesis of BPTES involves the initial preparation of a key intermediate, Bis-[2-(5-Amino- mdpi.comnih.govnih.govthiadiazol-2-yl)-ethylsulfide]. nih.gov This intermediate is synthesized from thiodipropionic acid, a molecule that possesses the same core C₂-S-C₂ backbone as this compound. In the synthetic sequence, the two carboxylic acid groups of thiodipropionic acid are converted into 5-amino-1,3,4-thiadiazole rings. This demonstrates the utility of the bis(ethyl) sulfide moiety as a stable scaffold for constructing molecules where two complex heterocyclic rings are linked together. nih.gov

This compound is reported to be used as a reagent in the chemical synthesis of novel luminescent polynuclear gold(I) phosphine (B1218219) complexes. lookchem.com In this context, the thiol groups can act as ligands, binding to gold ions. Its ability to form stable complexes with gold(I) makes it a valuable component in creating new materials with potential applications in catalysis, chemical sensing, and imaging. lookchem.comnih.govresearchgate.net

Applications as Catalysts or Catalyst Components in Polymer Synthesis

Sulfur-containing polymers are a class of advanced materials known for their unique properties, including high refractive indices and strong coordination with metal ions. wiley-vch.dersc.org The synthesis of these polymers often utilizes reactions such as thiol-ene/yne additions or thiol-epoxy ring-opening polymerizations. wiley-vch.deuni-heidelberg.de In this context, this compound serves as a critical building block or monomer rather than a traditional catalyst. tcichemicals.com

As a dithiol monomer, this compound is a key reactant in step-growth polymerization processes to create polymers like polythioethers. Its two thiol (-SH) groups can react with other difunctional monomers (e.g., those containing alkene or epoxide groups) to build the polymer chain. The presence of the flexible thioether bond in the backbone of the resulting polymer imparts specific chemical and physical properties. The incorporation of sulfur atoms into the main polymer chain can enhance mechanical, optical, and thermal properties. rsc.org Therefore, while not a catalyst itself, this compound is an essential component in the catalyst systems and polymerization reactions used to produce high-performance, sulfur-rich polymers. tcichemicals.com

Environmental and Sustainable Chemistry Applications

The unique affinity of sulfur for heavy and precious metals positions this compound as a valuable tool in environmental remediation and resource recovery.

Mercury contamination in water is a significant environmental threat, prompting the development of advanced adsorbent materials. unt.edu A highly effective strategy involves the use of thiol-functionalized porous organic polymers (POPs). unt.eduresearchgate.net The strong interaction between the soft acid (mercury) and the soft base (sulfur in the thiol group) makes this approach highly efficient for mercury capture. unt.edu

Researchers have demonstrated that creating POPs with a high density of thiol chelating sites results in materials with exceptional performance for removing both aqueous ionic mercury (Hg²⁺) and airborne elemental mercury (Hg⁰). unt.eduosti.gov These specialized polymers exhibit several key advantages:

High Uptake Capacity: Thiol-functionalized POPs have shown remarkable adsorption capacities, reaching up to 1216 mg g⁻¹ for Hg²⁺. unt.eduresearchgate.netosti.gov

Rapid Kinetics: The porous structure ensures that the thiol groups are readily accessible, allowing for very fast mercury removal. researchgate.net In some studies, mercury concentrations have been reduced from 5 ppm to below the U.S. Environmental Protection Agency's drinking water limit of 2 ppb within 10 minutes. unt.eduresearchgate.net

High Selectivity: These materials show a strong preference for binding mercury and other toxic soft metal cations (like lead and cadmium) even in the presence of more common, non-toxic ions. unt.edu

Robustness: The polymers are stable across a wide pH range, making them suitable for various environmental conditions. unt.edunih.gov

This compound, with its two thiol groups, is an ideal functional monomer for synthesizing such porous polymers, providing the necessary chelating sites for effective and selective heavy metal sequestration.

| Adsorbent Type | Target Pollutant | Maximum Uptake Capacity (mg g⁻¹) | Key Features | Reference |

|---|---|---|---|---|

| Thiol-Functionalized Porous Organic Polymer (POP-SH) | Aqueous Hg²⁺ | 1216 | Rapid kinetics, high selectivity, stable in broad pH range | unt.eduresearchgate.netosti.gov |

| Thiol-Functionalized Porous Organic Polymer (POP-SH) | Airborne Hg⁰ | 630 | Outperforms activated carbon and thiol-functionalized MOFs | unt.eduresearchgate.net |

| Thiol-Functionalized Lanthanide Coordination Polymer | Aqueous Hg²⁺ | 490 | High removal efficiency (98%) at pH 10 | nih.gov |

| Thiol-/Thioether-Functionalized Porous Organic Polymer | Aqueous Hg²⁺ | 180 | Simultaneous removal of Hg(II) and aromatic pollutants | rsc.org |

The same chemical principles that allow for heavy metal capture also enable the selective extraction of precious metals. The thiol groups of this compound act as effective ligands for soft precious metal ions like gold(I) (Au⁺). Research has shown that this compound is used as a reagent in the synthesis of novel luminescent polynuclear gold(I) phosphine complexes. lookchem.com Its ability to form stable complexes with gold ions is crucial for these applications. lookchem.com

The extraction of gold from ores often relies on lixiviants containing sulfur, such as thiourea (B124793) or thiosulfate, which form stable complexes with gold. mdpi.com The stability of the gold-sulfur bond is a key factor in these processes. mdpi.com The structure of this compound allows it to act as a bidentate chelating ligand, binding to a metal ion through both of its sulfur atoms. This chelation effect typically results in a more stable metal complex compared to monodentate ligands. For gold(I), which has a strong propensity to form linear, two-coordinate bis-ligand complexes (L-Au-L), the spacing of the thiol groups in this compound makes it an excellent candidate for forming stable, cyclic structures with the metal ion. nih.govnih.gov This high affinity makes it a valuable compound for developing new systems for the selective recovery and sensing of gold and other precious metals. lookchem.com

Bioinorganic Chemistry Model Systems

The structural similarity of this compound to sulfur-containing amino acids allows it to serve as a valuable model compound for studying the role of sulfur in complex biological systems.

Hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen (H₂). The active site of [NiFe]-hydrogenase contains a nickel and an iron atom bridged by two cysteine-thiolate ligands. Understanding the structure and function of this active site is crucial for developing synthetic catalysts for hydrogen production.

Bioinorganic chemists synthesize model complexes to replicate the structural and electronic features of such active sites. Although research on this compound itself in this specific context is not detailed in the provided sources, closely related and more complex ligands incorporating the this compound backbone are used to create accurate mimics. These ligands chelate to nickel, and subsequent reaction with an iron compound forms a dinuclear Ni-Fe complex. In these models, the sulfur atoms from the ligand bridge the nickel and iron centers, successfully mimicking the thiolate bridging found in the actual enzyme. This approach allows researchers to study how the ligand framework influences key parameters like the Ni-Fe distance and the electronic properties of the bimetallic core, providing insights into the enzyme's catalytic mechanism.

Sulfur plays a central role in biological chemistry, particularly through the amino acids cysteine and methionine. mdpi.com Cysteine's thiol group is critical for protein structure (via disulfide bonds), metal binding in metalloproteins, and redox signaling. mdpi.com Methionine's thioether group is also susceptible to oxidation and plays a role in antioxidant processes. mdpi.com The field is also increasingly focused on Reactive Sulfur Species (RSS), such as persulfides (R-SSH) and polysulfides, which are now understood to be key players in redox signaling. nih.govnih.gov

This compound is an excellent structural model for studying biological sulfur chemistry because its molecule contains both the thiol groups characteristic of cysteine and a thioether linkage similar to that in methionine. This dual functionality allows it to be used in fundamental coordination chemistry studies to:

Model Metalloprotein Active Sites: By forming complexes with various transition metals, it helps elucidate how cysteine residues bind to and influence the properties of metal centers in enzymes.

Investigate Redox Reactions: The reactivity of its thiol groups can be studied as a proxy for biological thiol/disulfide exchange reactions, which are fundamental to cellular antioxidant defense mechanisms. mdpi.com

Explore RSS Chemistry: As a simple dithiol, it can be a starting point for synthesizing more complex polysulfide species, helping to understand the formation and reactivity of these important biological signaling molecules. mdpi.com

Through its use in these model systems, this compound helps to unravel the complex and vital roles of sulfur in biology.

Structural and Conformational Elucidation of Bis 2 Mercaptoethyl Sulfide and Its Derivatives

X-ray Crystallography of Metal Complexes and Ligand Conformations

Bis(2-mercaptoethyl) sulfide (B99878), with its central thioether and two terminal thiol groups, acts as a versatile tridentate ligand, capable of coordinating to metal centers in various conformations. X-ray crystallography has been instrumental in defining the precise binding modes and the resulting geometries of its metal complexes.

The ligand can form complexes with a range of transition metals. For instance, it forms an insoluble, trimeric 1:1 complex with palladium(II). core.ac.uk In this structure, each palladium atom adopts an approximately square-planar coordination geometry. core.ac.uk

The flexibility of the ligand's backbone allows it to bridge multiple metal centers. In a heterobimetallic Nickel-Iron complex, a derivative of bis(2-mercaptoethyl) sulfide acts as a bridging ligand. nih.gov X-ray analysis of this complex revealed that the Nickel center has a distorted square pyramidal geometry, with the thioether sulfur atom of the ligand occupying the apical position. nih.gov

Furthermore, this compound reacts with dicobalt carbonyl complexes to form new organometallic structures. The structure of one such monomeric product, [Co2{µ-C2(CH2SCH2CH2)2S}-(CO)6], which contains a macrocycle derived from the ligand, has been confirmed by X-ray crystallography. researchgate.net These studies collectively demonstrate the ligand's ability to adopt different conformations to accommodate the geometric preferences of various metal ions.

| Metal Center | Complex Type | Coordination Geometry | Ligand Role | Reference |

|---|---|---|---|---|

| Palladium(II) | Trimeric | Square-planar | Bridging | core.ac.uk |

| Nickel(II)-Iron | Heterobimetallic | Distorted Square Pyramidal (at Ni) | Bridging | nih.gov |

| Cobalt | Organometallic Macrocycle | - | Cyclized/Bridging | researchgate.net |

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

Spectroscopic techniques are essential for confirming the molecular structure of this compound and are often used in conjunction to provide a complete picture of its connectivity and functional groups. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive information about the carbon-hydrogen framework.

¹H NMR: The spectrum is expected to show three main signals: a triplet corresponding to the thiol protons (-SH), and two distinct multiplets for the methylene protons (-CH₂-), one adjacent to the thiol group and the other adjacent to the central thioether sulfur.

¹³C NMR: The spectrum typically displays two signals, confirming the presence of two chemically non-equivalent carbon environments: the carbon atoms of the -CH₂-SH groups and those of the -S-CH₂- groups. nih.govchemicalbook.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups present in the molecule. thermofisher.com

S-H Stretch: A weak but distinct absorption band is typically observed in the region of 2550 cm⁻¹ corresponding to the stretching vibration of the thiol S-H bond.

C-S Stretch: Absorptions corresponding to the carbon-sulfur bond stretching vibrations are found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Molecular Ion: The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 154, corresponding to the molecular weight of C₄H₁₀S₃. nih.gov

Fragmentation: Common fragments observed in the NIST mass spectrum library include peaks at m/z 61 and 94, which can be attributed to the cleavage of C-C and C-S bonds within the molecule. nih.gov

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | Signal | Triplet | -SH | nih.gov |

| Signal | Multiplet | -CH₂-SH | nih.gov | |

| Signal | Multiplet | -S-CH₂- | nih.gov | |

| ¹³C NMR | Signal | - | -CH₂-SH | nih.govchemicalbook.com |

| Signal | - | -S-CH₂- | nih.govchemicalbook.com | |

| IR Spectroscopy | Absorption Band | ~2550 cm⁻¹ (weak) | S-H stretch | nih.gov |

| Absorption Band | 600-800 cm⁻¹ | C-S stretch | nih.gov | |

| Mass Spectrometry | Molecular Ion Peak | ~154 | [C₄H₁₀S₃]⁺ | nih.gov |

| Fragment Ion | 61, 94 | Characteristic fragments | nih.gov |

Analysis of Intramolecular Interactions and Stereochemistry

This compound is an achiral molecule characterized by significant conformational flexibility due to free rotation around its C-C and C-S single bonds. Its stereochemistry is therefore defined by the spatial arrangement of its atoms resulting from these rotations.

The conformation of acyclic molecules with similar thioether linkages, such as diethyl sulfide, can be described by the dihedral angles along the carbon-sulfur and carbon-carbon bonds, leading to gauche (G) and anti (A) arrangements. nih.gov The flexible S-C-C-S-C-C-S backbone of this compound can adopt numerous conformations, with the most stable ones being those that minimize steric hindrance between different parts of the molecule.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of Bis(2-mercaptoethyl) sulfide (B99878) and related organosulfur compounds.

DFT calculations are frequently employed to analyze the electronic structure of sulfur-containing molecules, including the characterization of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

For a molecule like Bis(2-mercaptoethyl) sulfide, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur atoms. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The LUMO, on the other hand, is associated with the electron affinity and represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govuobaghdad.edu.iq A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

In related metal-thiolate complexes, DFT studies have shown that the HOMO is often localized on the sulfur atoms of the ligand, while the LUMO is associated with the metal-sulfur bonds. sci-hub.st This localization of the HOMO on the sulfur atoms is a general feature that would also be expected for this compound, making the thiol groups the primary sites for electrophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Characteristics and Their Implications

| Orbital | Description | Implication for this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the sulfur lone pairs, indicating these are the primary sites for electron donation and reaction with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; its energy and character influence reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. whiterose.ac.uk For this compound, DFT could be used to investigate a variety of reactions, such as its oxidation, its role as a nucleophile, or its coordination to metal centers.

Computational studies on the reactions of thiols and sulfides with hydroperoxides, for instance, have used DFT to determine the energetics of different reaction pathways. whiterose.ac.uk Such studies reveal the step-by-step process of sulfur oxidation, which is relevant to the degradation of sulfur-containing compounds. Similarly, DFT has been used to explore the mechanisms of the reaction of elemental sulfur and polysulfides with nucleophiles, providing a comprehensive picture of these complex processes. chemrxiv.org These computational approaches could be directly applied to understand the specific reaction mechanisms involving this compound.

DFT methods can be used to predict a range of reactivity and thermodynamic parameters. One of the most important parameters for a thiol-containing compound like this compound is its acid dissociation constant (pKa). DFT calculations, often in combination with a continuum solvation model, can provide accurate predictions of pKa values. nih.govresearchgate.net For instance, the M06-2X functional with a large basis set has been shown to perform well in reproducing the experimental pKa values of thiols. researchgate.net The predicted pKa for this compound is approximately 9.47. lookchem.com

Other thermodynamic parameters that can be calculated using DFT include bond dissociation energies, heats of formation, and reaction enthalpies. These calculations provide valuable data for understanding the stability and reactivity of the molecule.

Molecular Dynamics (MD) Simulations in Polymer Design and Material Property Prediction

This compound can serve as a monomer in the synthesis of polymers. tcichemicals.com Molecular Dynamics (MD) simulations are a powerful computational tool for predicting the structure and properties of these resulting polymers. MD simulations model the atomic-level movements and interactions of molecules over time, allowing for the prediction of macroscopic properties from the underlying molecular structure. mdpi.com